Methyl 3-ethyl-4-oxooxane-3-carboxylate
Description
Methyl 3-ethyl-4-oxooxane-3-carboxylate is an oxygenated heterocyclic compound featuring a six-membered oxane ring with a ketone group at the 4-position, an ethyl substituent at the 3-position, and a methyl ester moiety. This structure confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and stereoelectronic effects.
Properties
IUPAC Name |
methyl 3-ethyl-4-oxooxane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-9(8(11)12-2)6-13-5-4-7(9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSIORPYPCXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-4-oxooxane-3-carboxylate typically involves the esterification of 3-ethyl-4-oxooxane-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-ethyl-4-oxooxane-3-carboxylic acid+methanolacid catalystMethyl 3-ethyl-4-oxooxane-3-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-4-oxooxane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-ethyl-4-oxooxane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-4-oxooxane-3-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and its potential use in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-ethyl-4-oxooxane-3-carboxylate with structurally or functionally related compounds, drawing on evidence from diverse sources:
Key Observations:
Structural Complexity: this compound exhibits greater steric hindrance compared to simpler esters like ethyl linolenate or methyl shikimate due to its ethyl and oxo substituents. This may reduce its solubility in nonpolar solvents compared to linear esters .
Hydrogen-Bonding vs. Hydrophobicity: Unlike Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate, which has a hydroxyl group for hydrogen bonding, the oxo group in the target compound may favor keto-enol tautomerism or participate in weaker dipole interactions, altering its reactivity in catalytic systems .
Analytical Characterization : While sandaracopimaric acid methyl ester is identified via GC-MS in plant resins , the target compound would require advanced techniques (e.g., X-ray crystallography, SHELXL refinement) for unambiguous structural validation .
Research Findings and Gaps
- Biological Relevance : Unlike methyl shikimate (), which is biosynthetically significant, the target compound’s bioactivity remains unexplored. Comparative studies with hydroxylated analogs () could elucidate structure-activity relationships.
- Industrial Potential: The compound’s ester group aligns with trends in agrochemical design (e.g., methyl esters in plant extracts, ), but its stability under hydrolytic conditions requires investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
